



Application Note: 1H-NMR and 13C-NMR Analysis of Palmatine Chloride

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Compound of Interest		
Compound Name:	Palmatine Chloride	
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Abstract

This document provides a detailed protocol for the structural elucidation of **palmatine chloride** using one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Palmatine, a protoberberine alkaloid, is of significant interest in pharmacological research. Accurate structural confirmation and purity assessment are critical for its development as a potential therapeutic agent. This application note outlines the necessary steps for sample preparation, spectral acquisition, and data interpretation, and includes comprehensive tables of assigned ¹H and ¹³C NMR chemical shifts.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural analysis of organic molecules, including natural products.[1][2] It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous identification and characterization of complex molecular structures.[1][3] For natural products like palmatine, 1D and 2D NMR experiments are crucial for structure determination.[4] This note focuses on the application of ¹H-NMR and ¹³C-NMR spectroscopy for the analysis of palmatine chloride.

Chemical Structure



The chemical structure of palmatine is provided below, with atoms numbered for reference in the NMR data tables.

Caption: Figure 1. Chemical structure of the palmatine cation.

Note: A public domain image with numbered atoms for palmatine would be ideal for the numbered structure diagram. For the purpose of this document, a placeholder is used. The numbering in the data tables corresponds to standard protoberberine alkaloid nomenclature.

Experimental Protocols

A typical procedure for preparing a sample of **palmatine chloride** for NMR analysis is as follows:

- 1. Sample Preparation
- Analyte: Palmatine chloride (purity ≥98.0%).[4]
- Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are suitable solvents.
 The choice of solvent can affect chemical shifts.
- Concentration:
 - For ¹H-NMR, dissolve approximately 5-20 mg of palmatine chloride in 0.6 mL of the deuterated solvent.[5][6]
 - For ¹³C-NMR, a higher concentration of 20-50 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]
- Procedure:
 - Accurately weigh the palmatine chloride sample.
 - o Transfer the solid to a clean, dry vial.
 - Add the deuterated solvent (approximately 0.6 mL).[5][6]
 - Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[6]



- Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
- The final sample height in the NMR tube should be around 4-5 cm.[6]
- Cap the NMR tube securely.[6]
- 2. NMR Data Acquisition
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.
- ¹H-NMR Parameters (Typical):
 - Pulse Program: Standard single pulse (zg30 or similar).
 - Number of Scans: 8 to 16 scans are typically sufficient.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ¹³C-NMR Parameters (Typical):
 - Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing:

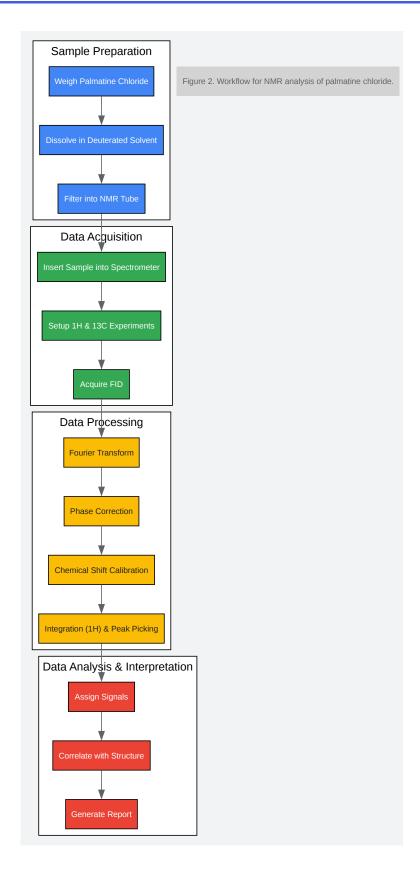


- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale. For CD₃OD, the residual solvent peak at δH 3.31 ppm and δC 49.0 ppm can be used as a reference.
- Integrate the signals in the ¹H-NMR spectrum.
- Perform peak picking for both ¹H and ¹³C spectra.

NMR Analysis Workflow

The overall workflow for the NMR analysis of **palmatine chloride** is depicted in the following diagram.





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Caption: Figure 2. Workflow for NMR analysis of **palmatine chloride**.



Data Presentation

The following tables summarize the ¹H-NMR and ¹³C-NMR spectral data for **palmatine chloride**, with assignments based on published literature.[4] The spectra were recorded in CD₃OD at 500 MHz.[4]

Table 1: ¹H-NMR Spectroscopic Data of **Palmatine Chloride** (500 MHz, CD₃OD)

Position	δΗ (ррт)	Multiplicity	J (Hz)	No. of Protons
1	7.63	S	1H	_
4	7.50	S	1H	
5	3.20	t	6.0	2H
6	4.90	t	6.0	2H
8	9.70	S	1H	
11	8.00	d	9.0	1H
12	8.09	d	9.0	1H
13	8.80	S	1H	_
2-OCH₃	3.95	S	3H	_
3-OCH₃	4.10	S	3H	_
9-OCH₃	4.19	S	3H	_
10-OCH₃	3.97	S	3H	_

Table 2: ¹³C-NMR Spectroscopic Data of **Palmatine Chloride** (CD₃OD)



Position	δC (ppm)	Carbon Type
1	108.5	СН
2	149.5	С
3	150.6	С
4	110.9	СН
4a	128.7	С
5	26.5	CH ₂
6	56.0	CH ₂
8	145.0	СН
8a	121.9	С
9	144.3	С
10	152.4	С
11	123.2	СН
12	126.6	СН
12a	133.9	С
13	119.9	СН
13a	138.4	С
13b	119.1	С
2-OCH₃	55.3	СНз
3-OCH₃	55.7	СНз
9-OCH₃	56.3	СНз
10-OCH₃	61.2	СНз

Data Interpretation



The $^1\text{H-NMR}$ spectrum of **palmatine chloride** shows characteristic signals for aromatic protons, methylene protons, and methoxy groups. The downfield chemical shift of the proton at position 8 (δ H 9.70) is indicative of its position adjacent to the positively charged nitrogen atom. The coupling constants for the protons at positions 11 and 12 (J = 9.0 Hz) confirm their ortho relationship.

The ¹³C-NMR spectrum displays 21 distinct carbon signals, consistent with the molecular formula of palmatine.[4] These signals can be categorized into methine (CH), methylene (CH₂), methyl (CH₃), and quaternary (C) carbons, which can be confirmed using DEPT experiments. [4] The chemical shifts are in agreement with a highly conjugated aromatic system containing electron-donating methoxy groups.

Conclusion

This application note provides a comprehensive guide for the ¹H-NMR and ¹³C-NMR analysis of **palmatine chloride**. The detailed protocols for sample preparation and data acquisition, along with the tabulated spectral data and assignments, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Adherence to these protocols will ensure the acquisition of high-quality NMR data, facilitating the accurate structural verification and purity assessment of **palmatine chloride**.

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